Salivaricin 9 -

Salivaricin 9

Catalog Number: EVT-244526
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Salivaricin 9 is derived from the Streptococcus salivarius species, which is part of the normal human microbiota, particularly in the oral cavity. The gene encoding this lantibiotic was identified through genetic sequencing methods, specifically using 16S ribosomal deoxyribonucleic acid analysis. The gene sequence has been deposited in the National Center for Biotechnology Information database under accession number KC796011. Salivaricin 9 belongs to a class of antimicrobial peptides known as lantibiotics, which are characterized by the presence of unusual amino acids resulting from post-translational modifications.

Synthesis Analysis

Methods and Technical Details

The production of salivaricin 9 involves culturing Streptococcus salivarius strain NU10 in liquid media under specific induction conditions. The purification process typically employs XAD-16 resin followed by cation exchange chromatography. This method allows for the efficient separation of salivaricin 9 from other cellular components based on its charge properties. The purification steps have been quantified, revealing significant increases in specific activity and yield through careful manipulation of salt concentrations during elution.

Molecular Structure Analysis

Structure and Data

Chemical Reactions Analysis

Reactions and Technical Details

Salivaricin 9 primarily acts through a mechanism involving pore formation in the cytoplasmic membranes of susceptible bacteria. This action leads to increased permeability and ultimately cell lysis. The compound's activity can be diminished by proteolytic enzymes such as proteinase K, indicating that its peptide structure is crucial for maintaining its antimicrobial function. In contrast, it remains stable when exposed to other agents like lyticase and catalase.

Mechanism of Action

Process and Data

The mechanism by which salivaricin 9 exerts its bactericidal effects involves binding to the bacterial membrane and inducing pore formation. This process disrupts membrane integrity, allowing intracellular contents to leak out, which results in cell death. Flow cytometry studies using fluorescent probes have demonstrated that salivaricin 9 effectively permeabilizes the membranes of target bacteria, confirming its mode of action as a pore-forming agent.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Salivaricin 9 exhibits remarkable stability under various conditions:

  • Temperature Stability: Retains biological activity at temperatures ranging from 90°C to 100°C.
  • pH Stability: Maintains bioactivity across a wide pH range (2 to 10).
    These properties suggest that salivaricin 9 could be utilized in diverse applications where environmental conditions may vary significantly.
Applications

Scientific Uses

Salivaricin 9 holds potential as an antimicrobial agent in therapeutic applications aimed at treating infections caused by Gram-positive bacteria such as Streptococcus pyogenes. Its ability to disrupt bacterial membranes makes it an attractive candidate for developing new antibiotics or probiotics designed to enhance oral health. Furthermore, ongoing research into its production methods and mechanisms may lead to improved formulations for clinical use.

Biosynthesis and Genetic Regulation of Salivaricin 9

Ribosomally Synthesized Post-Translational Modifications in Lantibiotic Production

Salivaricin 9 (Sal9) belongs to the class I lantibiotics – ribosomally synthesized and post-translationally modified peptides (RiPPs). Its precursor peptide, SivA, is encoded as a 46-amino acid sequence that undergoes extensive enzymatic modifications to form the active compound. The cytoplasmic modification enzyme SivM catalyzes the dehydration of serine and threonine residues to form dehydroalanine (Dha) and dehydrobutyrine (Dhb), respectively. Subsequent intramolecular nucleophilic attacks by cysteine thiol groups generate characteristic lanthionine (Lan) and methyllanthionine (MeLan) bridges [1] [5]. These cyclic structures confer Sal9’s 2560 Da molecular weight and stability, as confirmed by MALDI-TOF mass spectrometry [2] [9]. The thioether bridges are essential for bactericidal activity, enabling structural motifs that target bacterial membranes. Unlike non-lanthionine bacteriocins, Sal9 retains activity after exposure to 90–100°C and across pH 2–10, though it is inactivated by proteolytic enzymes like proteinase K [2] [8].

Table 1: Enzymatic Modifications in Salivaricin 9 Maturation

Precursor ResidueModified FormEnzymeStructural Role
Serine/ThreonineDehydroalanine (Dha)/Dehydrobutyrine (Dhb)SivM (Dehydratase)Introduces unsaturated bonds
Cysteine + Dha/DhbLanthionine (Lan)/Methyllanthionine (MeLan)SivM (Cyclase)Forms thioether bridges
N-terminal leader sequenceCleavedSivT (ABC transporter)Releases active peptide

Genomic Architecture of the siv Locus: Plasmid vs. Chromosomal Localization

The genetic determinants for Sal9 biosynthesis are clustered within the siv locus, spanning approximately 8–9 kb. Intriguingly, this locus exhibits strain-dependent localization: In Streptococcus salivarius strain 9, it resides on a ~170 kb megaplasmid alongside the salivaricin A4 locus, whereas in strain JIM8780, it integrates chromosomally – the first documented chromosomal association for a S. salivarius lantibiotic [1] [5]. The locus comprises eight core genes: sivK (sensor kinase), sivR (response regulator), sivA (precursor peptide), sivM (modification enzyme), sivT (ABC transporter with leader peptide cleavage domain), and sivFEG (immunity proteins) [1] [5]. Plasmid-borne loci may facilitate horizontal transfer, explaining Sal9’s distribution in 12/28 tested S. salivarius strains [1] [4]. Chromosomal integration, conversely, suggests evolutionary stability, though both locations yield functional bacteriocin.

Table 2: Genomic Variations in the siv Locus Across S. salivarius Strains

StrainLocus LocalizationPlasmid Size (if applicable)Associated Bacteriocin Genes
Strain 9Megaplasmid~170 kbsiv, salivaricin A4
JIM8780ChromosomeN/Asiv only
NU10UndeterminedUndeterminedsivA, salA
S.82.20PlasmidUndeterminedsiv cluster

Role of Two-Component Regulatory Systems (sivK/sivR) in Biosynthetic Induction

Sal9 biosynthesis is tightly regulated by the two-component system (TCS) SivK/SivR. SivK, a membrane-associated histidine kinase, detects extracellular Sal9 as a quorum-sensing signal. Autophosphorylation at a conserved histidine residue follows, with subsequent phosphate transfer to SivR’s aspartate residue [1] [5]. Activated SivR then binds promoter regions upstream of sivA and sivT, initiating transcription. This TCS is essential for basal expression: sivK or sivR knockout mutants show abolished Sal9 production [1] [7]. Notably, SivK/SivR orthologs exist in other streptococcal lantibiotic systems (e.g., salKR for salivaricin A), indicating conserved regulatory mechanisms. The system’s specificity ensures Sal9 is produced only under ecologically relevant conditions, preventing energetically wasteful synthesis [5] [10].

Autoinduction Mechanisms and Quorum Sensing in Self-Upregulation

Sal9 functions as its own autoinducer via a quorum-sensing (QS) loop. Subinhibitory concentrations of extracellular Sal9 activate SivK, triggering the SivK/SivR phosphorelay and amplifying siv locus transcription [1] [7]. This autoinduction was experimentally validated: adding purified Sal9 or crude extracts containing Sal9 (BLIS-NU10) to S. salivarius cultures increased bacteriocin yields by >1200 AU/ml within 16 hours [2] [7]. Cross-induction occurs between Sal9-producing strains (e.g., NU10 and YU10) but not in non-producers like K12 (which lacks sivA) [2]. The QS response is peptide-specific – nisin fails to induce Sal9 production, and Sal9 does not induce non-cognate lantibiotics [2] [10]. This autoregulation synchronizes Sal9 production with population density, ensuring effective microbial competition when streptococcal colonies are established.

Table 3: Induction Patterns of Salivaricin 9 Production

Inducing AgentProducer StrainInduction OutcomeMolecular Basis
Purified Sal9NU10, YU10, JIM8780Strong autoinductionSivK detects Sal9, activating siv locus
BLIS-NU10 (contains Sal9)K12Induction of salivaricin A/BShared salA regulation; cross-talk
NisinNU10, K12No inductionAbsence of cognate sensor kinase
BLIS-K12 (salivaricin A/B)NU10Induction of Sal9sivK activation by salivaricin A

Evolutionary Conservation of sivA Homologs Across Streptococcal Species

The sivA structural gene exhibits species-specific conservation. PCR screening of 28 S. salivarius, 20 S. pyogenes, and 15 S. mitis strains revealed sivA exclusively in S. salivarius (42.9% prevalence) [1] [4]. Despite low sequence identity (46%) with its closest homolog, SA-FF22 from S. pyogenes, Sal9 retains a similar mode of action against Gram-positive targets [1] [10]. The siv locus’s mobility – plasmid-borne in some strains, chromosomal in others – suggests horizontal gene transfer as an evolutionary driver. Immunity genes (sivFEG) are invariably co-localized with sivA, protecting producers from self-inhibition and potentially from related lantibiotics [1] [5] [10]. This distribution implies Sal9 contributes to S. salivarius’ competitive fitness in the oropharyngeal microbiome, particularly against streptococcal pathogens like S. pyogenes, which lacks sivA but remains universally sensitive to Sal9 [1] [4] [10].

Concluding Remarks

Salivaricin 9 exemplifies how specialized metabolites are genetically encoded, regulated, and evolutionarily tuned for ecological advantage. Its biosynthetic pathway merges enzymatic precision with transcriptional responsiveness, while its variable genomic localization reflects dynamic adaptation within streptococcal communities. Understanding these mechanisms illuminates lantibiotic diversity and positions Sal9 as a model for developing bacteriocin-based antimicrobials.

Alphabetical Index of Compounds

  • Dehydroalanine (Dha)
  • Dehydrobutyrine (Dhb)
  • Lanthionine (Lan)
  • Methyllanthionine (MeLan)
  • Salivaricin 9 (Sal9)
  • Salivaricin A4
  • Streptococcin A-FF22 (SA-FF22)

Properties

Product Name

Salivaricin 9

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